molecular formula C25H26N4O3S2 B15032247 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032247
M. Wt: 494.6 g/mol
InChI Key: LGRZPTIEOKDXQJ-ZHZULCJRSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur.

    Construction of the pyridopyrimidine core: This step may involve cyclization reactions using appropriate precursors.

    Functional group modifications: Introduction of the butyl, methoxybenzyl, and other functional groups through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares structural similarities with other heterocyclic compounds, such as thiazolidines and pyridopyrimidines.

    Thiazolidine derivatives: These compounds have a similar thiazolidine ring structure and may exhibit comparable chemical properties.

    Pyridopyrimidine derivatives: These compounds share the pyridopyrimidine core and may have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-4-5-12-29-24(31)20(34-25(29)33)14-19-21(26-15-17-8-10-18(32-3)11-9-17)27-22-16(2)7-6-13-28(22)23(19)30/h6-11,13-14,26H,4-5,12,15H2,1-3H3/b20-14-

InChI Key

LGRZPTIEOKDXQJ-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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